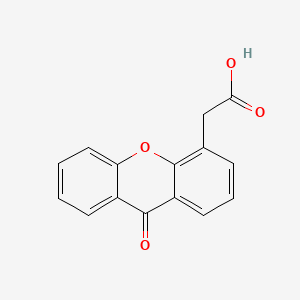

9H-Xanthene-4-acetic acid, 9-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9H-Xanthene-4-acetic acid, 9-oxo-” is a chemical compound with the molecular formula C15H10O4 . It has been studied as a potential antitumor agent .

Synthesis Analysis

The synthesis of “9H-Xanthene-4-acetic acid, 9-oxo-” and its analogues has been explored in the context of developing potential antitumor agents .

Molecular Structure Analysis

The molecular structure of “9H-Xanthene-4-acetic acid, 9-oxo-” consists of a xanthene core with an acetic acid side chain . The molecular weight is 254.24 g/mol .

Physical And Chemical Properties Analysis

“9H-Xanthene-4-acetic acid, 9-oxo-” has a molecular weight of 254.24 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its XLogP3-AA value is 2.4, suggesting moderate lipophilicity .

Scientific Research Applications

Pharmacology: Antitumor Agent Development

9H-Xanthene-4-acetic acid, 9-oxo-: has been studied for its potential as an antitumor agent. A notable derivative, 5,6-dimethylxanthone-4-acetic acid (DMXAA) , was developed as an anti-tumor agent and entered phase III clinical trials . This compound and its analogs have shown promise in inducing cytokine production and stimulating the immune response to target cancer cells .

Biochemistry: Enzyme Inhibition

In the field of biochemistry, xanthone derivatives, including 9H-Xanthene-4-acetic acid, 9-oxo- , have been explored for their enzyme inhibitory activities. These compounds have been associated with α-glucosidase inhibition , which is significant in the management of diabetes by modulating glucose levels .

Medicinal Chemistry: Antimicrobial Activity

Carboxyxanthones, a category that includes 9H-Xanthene-4-acetic acid, 9-oxo- , have been tested for antimicrobial activity against various organisms such as Escherichia coli and Staphylococcus aureus . Their ability to combat fungal infections caused by Candida albicans has also been documented, showcasing their potential in developing new antimicrobial agents .

Organic Synthesis: Chemical Building Blocks

The compound serves as an important building block in organic synthesis. It has been utilized in the synthesis of complex xanthone structures through reactions like the Friedel–Crafts reaction and Ullmann-ether coupling . These synthetic strategies are crucial for creating biologically active xanthone derivatives with diverse pharmacological activities .

Chemical Engineering: Process Optimization

In chemical engineering, 9H-Xanthene-4-acetic acid, 9-oxo- is involved in process optimization studies. Its synthesis and handling require careful consideration of safety data sheets, which detail measures for dealing with skin and eye irritation, respiratory irritation, and other hazards. This information is vital for designing safe and efficient industrial processes .

Materials Science: Functional Materials Development

Research in materials science has investigated the use of xanthone derivatives in the development of functional materials. The unique properties of 9H-Xanthene-4-acetic acid, 9-oxo- could be harnessed to create materials with specific optical or electronic characteristics, although direct applications in this field are still emerging .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(9-oxoxanthen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYSGBNWQSGJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189087 |

Source

|

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Xanthene-4-acetic acid, 9-oxo- | |

CAS RN |

35614-21-2 |

Source

|

| Record name | Xanthenone-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)